molecular formula C10H12NaO2 B1681901 Sodium phenylbutyrate CAS No. 1716-12-7

Sodium phenylbutyrate

Cat. No.: B1681901
CAS No.: 1716-12-7
M. Wt: 187.19 g/mol
InChI Key: SMWRDNDNSFPORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Sodium phenylbutyrate primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in gene expression regulation .

Mode of Action

This compound is a HDAC inhibitor . It alters gene expression by keeping histones in the acetylated form . This compound is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .

Biochemical Pathways

This compound affects multiple biochemical pathways. It suppresses both proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells . It also inhibits protein isoprenylation and depletes plasma glutamine . Furthermore, it increases the production of fetal hemoglobin through transcriptional activation of the γ-globin gene .

Pharmacokinetics

This compound is a pro-drug that is rapidly metabolized to phenylacetate

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It inhibits cell proliferation, invasion, and migration, and induces apoptosis in certain cells . It also has anti-apoptotic, anti-inflammatory, antioxidant, and protective effects in certain conditions . For example, it has been shown to promote axonal regeneration and remyelination following nerve transection injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown that this compound can suppress both proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells . .

Biochemical Analysis

Biochemical Properties

Sodium phenylbutyrate is rapidly metabolized to phenylacetate . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves various enzymes and proteins, and the nature of these interactions is primarily metabolic, facilitating the excretion of excess nitrogen .

Cellular Effects

This compound has shown efficacy in several animal studies . It has been reported to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It also inhibits Schwann cell inflammation via HDAC and NFκB to promote axonal regeneration and remyelination .

Molecular Mechanism

This compound is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The half-life of this compound is 0.8 hours, and for its metabolite phenylacetate, it is between 1.15-1.29 hours . It is excreted in urine (80-100%) as phenylacetylglutamine . The stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are yet to be fully characterized.

Dosage Effects in Animal Models

This compound has shown efficacy in several animal studies . Potential side effects may limit its use for certain conditions . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

This compound is metabolized in the liver and kidneys to phenylacetic acid . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves various enzymes and cofactors .

Transport and Distribution

This compound is taken orally or by nasogastric intubation as a tablet or powder

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are yet to be fully characterized. It has been reported to be a weak HDAC class I inhibitor and a small molecular chaperone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium phenylbutyrate typically involves the purification of 4-phenylbutyric acid followed by its reaction with a sodium reagent. The process can be summarized as follows :

    Purification of 4-phenylbutyric acid: Industrial-grade phenylbutyric acid is reacted in alcoholic solvents under the catalysis of an alkali or acidic catalyst. This step involves hydrolysis to obtain purified phenylbutyric acid.

    Preparation of this compound: The purified phenylbutyric acid is then reacted with a sodium reagent, such as sodium hydroxide, to form this compound. The reaction is typically carried out in water or an organic solvent.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of alcohols like methanol or ethanol as solvents makes the process more environmentally friendly. The final product is obtained with high purity, often exceeding 99.5% .

Chemical Reactions Analysis

Types of Reactions

Sodium phenylbutyrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetic acid.

    Reduction: Reduction reactions can convert it back to 4-phenylbutyric acid.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions with other salts or acids can facilitate substitution.

Major Products

    Phenylacetic acid: Formed through oxidation.

    4-Phenylbutyric acid: Formed through reduction.

    Various salts: Formed through substitution reactions.

Scientific Research Applications

Sodium phenylbutyrate has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis and as a chemical chaperone.

    Biology: Studied for its role in protein folding and as a histone deacetylase inhibitor.

    Medicine: Used to treat urea cycle disorders, amyotrophic lateral sclerosis (ALS), and investigated for its potential in cancer therapy and cystic fibrosis.

    Industry: Employed in the production of pharmaceuticals and as a stabilizer in various formulations.

Comparison with Similar Compounds

Sodium phenylbutyrate is unique compared to other similar compounds due to its dual role as a histone deacetylase inhibitor and chemical chaperone . Similar compounds include:

    Phenylacetic acid: A metabolite of this compound with similar properties.

    Butyric acid: Another fatty acid with histone deacetylase inhibitory activity.

    Valproic acid: A compound with similar therapeutic applications but different chemical structure.

Conclusion

This compound is a versatile compound with significant applications in medicine, chemistry, and biology. Its unique properties and mechanisms of action make it a valuable tool in scientific research and therapeutic interventions.

Biological Activity

Sodium phenylbutyrate (NaPB) is an aromatic fatty acid that has garnered attention for its diverse biological activities, particularly in the context of cancer therapy, metabolic disorders, and neurodegenerative diseases. This article explores its mechanisms of action, clinical applications, and relevant research findings.

This compound exhibits various mechanisms that contribute to its biological activity:

  • Histone Deacetylase Inhibition : NaPB acts as a histone deacetylase (HDAC) inhibitor, which leads to increased histone acetylation and altered gene expression. This mechanism is crucial for its differentiating effects in cancer cells .
  • Modification of Lipid Metabolism : It influences lipid metabolism and can activate peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation .
  • Induction of Apoptosis : NaPB has been shown to induce apoptosis in various tumor cell lines, including those from acute myeloid leukemia and prostate cancer .
  • Neuroprotective Effects : In models of neurodegeneration, NaPB has demonstrated the ability to promote cell survival and reduce neuroinflammation .

Clinical Applications

This compound has been evaluated in several clinical settings:

Cancer Treatment

NaPB has shown promise as a therapeutic agent in various cancers:

  • Solid Tumors : A Phase I clinical trial indicated that NaPB could be administered safely to patients with refractory solid tumors. The study established a maximum tolerated dose and observed stable disease in some patients .
  • Hematological Malignancies : It has demonstrated efficacy against tumors such as Burkitt lymphoma and acute myeloid leukemia, with studies indicating growth inhibition at concentrations as low as 0.5 mM .

Neurological Disorders

In the context of amyotrophic lateral sclerosis (ALS), NaPB was part of a combination therapy that significantly slowed functional decline compared to placebo in a Phase II trial. It was well-tolerated, with no significant adverse effects reported .

Urea Cycle Disorders

NaPB is FDA-approved for treating hyperammonemia associated with urea cycle disorders. It helps reduce plasma ammonia levels effectively, allowing for increased dietary protein intake without adverse effects .

Table: Summary of Clinical Findings on this compound

Study/Condition Findings Reference
Phase I Trial (Solid Tumors)Safe administration; stable disease observed; maximum tolerated dose established
Hematological MalignanciesInduces apoptosis; effective against multiple cancer cell lines
ALS TreatmentSlowed functional decline; well-tolerated; improved histone acetylation levels
Urea Cycle DisordersReduces plasma ammonia; allows increased protein intake without adverse effects

Case Studies

  • ALS Case Study : In an open-label study involving ALS patients, NaPB improved transcriptional regulation, promoting cell survival in motor neuron disease models. Histone acetylation levels were significantly increased following treatment .
  • Hyperammonemia Case Study : A case involving an infant with congenital portal-systemic shunt showed that NaPB effectively reduced ammonia levels to acceptable ranges, supporting its use in managing hyperammonemia associated with metabolic disorders .

Properties

CAS No.

1716-12-7

Molecular Formula

C10H12NaO2

Molecular Weight

187.19 g/mol

IUPAC Name

sodium;4-phenylbutanoate

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);

InChI Key

SMWRDNDNSFPORN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

1716-12-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1821-12-1 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-phenylbutyrate
4-phenylbutyric acid
4-phenylbutyric acid, calcium salt
4-phenylbutyric acid, sodium salt
Ammonaps
Buphenyl
sodium 4-phenylbutanoate
sodium 4-phenylbutyrate
sodium phenylbutyrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenylbutyrate
Reactant of Route 2
Sodium phenylbutyrate
Reactant of Route 3
Reactant of Route 3
Sodium phenylbutyrate
Reactant of Route 4
Sodium phenylbutyrate
Reactant of Route 5
Reactant of Route 5
Sodium phenylbutyrate
Reactant of Route 6
Sodium phenylbutyrate
Customer
Q & A

Q1: What is the primary mechanism of action of Sodium phenylbutyrate?

A1: this compound (NaPB) primarily acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, NaPB promotes histone acetylation, resulting in a more relaxed chromatin structure and facilitating gene transcription. [, , , ]

Q2: What are some of the downstream effects of NaPB's HDAC inhibition?

A2: NaPB's HDAC inhibition has been shown to impact various cellular processes, including:

  • Cell cycle arrest: NaPB can induce cell cycle arrest at the G0/G1 phase, halting the proliferation of cancer cells. [, , , ] This effect is thought to be mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. [, , , ]
  • Apoptosis induction: NaPB has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. [, , ] The exact mechanisms underlying this effect are complex and may involve multiple pathways. []
  • Differentiation induction: NaPB can induce differentiation in some cancer cells, potentially making them less aggressive and more susceptible to other therapies. [, , ]
  • Modulation of gene expression: As an HDAC inhibitor, NaPB can alter the expression of numerous genes involved in various cellular processes, including cell growth, differentiation, apoptosis, and immune response. [, , ]

Q3: Does NaPB interact with other cellular targets besides HDACs?

A3: Research suggests NaPB may also affect cellular pathways independent of its HDAC inhibitory activity. For instance, NaPB has been shown to:

  • Modulate the unfolded protein response: NaPB can act as a chemical chaperone, aiding in protein folding and reducing endoplasmic reticulum stress. [, ]
  • Reduce oxidative stress: NaPB demonstrates antioxidant properties by increasing glutathione levels and reducing reactive oxygen species. []
  • Influence cholesterol biosynthesis: NaPB can decrease cholesterol levels by interfering with specific steps in the cholesterol biosynthesis pathway. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C10H11O2Na, and its molecular weight is 186.18 g/mol. []

Q5: Are there specific formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?

A5: Yes, several strategies have been explored to enhance this compound's formulation, including:

  • Taste-masked formulations: this compound has a strong, unpleasant salty taste. To improve patient compliance, taste-masked formulations like this compound granules have been developed. []
  • Co-formulation with other drugs: In the case of the drug AMX0035, this compound is co-formulated with taurursodiol in a fixed-dose oral suspension. [, ]

Q6: What is the primary route of administration for this compound?

A9: this compound is typically administered orally, either as tablets, powder, or in liquid formulations like oral suspensions. [, ]

Q7: What are the primary metabolic pathways of this compound?

A10: Upon ingestion, this compound is metabolized to phenylbutyric acid (PBA), which is further metabolized to phenylacetic acid (PAA). [] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine. [, ]

Q8: Are there age-related differences in the pharmacokinetics of this compound?

A11: Yes, studies indicate that younger patients may exhibit greater exposure to PAA due to differences in body surface area (BSA), which influences drug metabolism and elimination. []

Q9: What types of in vitro studies have been conducted with this compound?

A13: Numerous in vitro studies have investigated the effects of NaPB on various cancer cell lines, including those derived from breast cancer, liver cancer, lung cancer, cervical cancer, and glioma. [, , , , , , ] These studies have employed techniques such as:

  • MTT assays: To assess cell viability and proliferation. [, , , , , , ]
  • Flow cytometry: To analyze cell cycle distribution and apoptosis. [, , , , , ]
  • Western blotting and RT-PCR: To measure protein and gene expression levels. [, , , , , , ]

Q10: What are some of the key findings from in vitro studies on the anticancer effects of this compound?

A10: In vitro studies have demonstrated that NaPB can:

  • Inhibit the proliferation of various cancer cell lines. [, , , , , , ]
  • Induce cell cycle arrest, primarily at the G0/G1 phase. [, , , ]
  • Trigger apoptosis in cancer cells. [, , ]
  • Enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin, fluorouracil, erlotinib, and gefitinib. [, ]

Q11: What animal models have been used to study the effects of this compound?

A11: this compound's therapeutic potential has been explored in various animal models, including:

  • Rodent models of neurodegenerative diseases: NaPB has been investigated in mouse models of Parkinson's disease, demonstrating neuroprotective effects, including reduced neuroinflammation, oxidative stress, and dopaminergic neuron loss, ultimately improving motor function. []
  • Mouse models of urea cycle disorders: NaPB is used to treat urea cycle disorders in humans, and animal models are essential for understanding disease mechanisms and evaluating new therapies. [, ]

Q12: What are some of the key findings from in vivo studies on the therapeutic effects of this compound?

A12: Animal studies have shown that NaPB can:

  • Reduce neuroinflammation and oxidative stress in the brain, potentially benefiting neurodegenerative diseases like Parkinson’s disease. []
  • Protect dopaminergic neurons from degeneration in models of Parkinson’s disease, leading to improved motor function. []
  • Lower plasma ammonia levels in models of urea cycle disorders. [, ]

Q13: What clinical trials have been conducted with this compound?

A13: this compound has been investigated in clinical trials for various conditions, including:

  • Urea cycle disorders: NaPB is approved for treating urea cycle disorders, and clinical trials have established its safety and efficacy in reducing hyperammonemia in both pediatric and adult patients. [, ]
  • Malignant glioma: Early-phase clinical trials have explored NaPB as a potential treatment for recurrent malignant glioma. [, ]
  • Amyotrophic lateral sclerosis (ALS): The CENTAUR trial, a phase 2 clinical trial, investigated the safety and efficacy of NaPB in combination with taurursodiol (AMX0035) in patients with ALS. [, , ] Results showed that AMX0035 slowed functional decline compared to placebo. [, , ] A larger phase 3 trial (PHOENIX) is currently underway. []

Q14: Are there known mechanisms of resistance to this compound?

A14: While the provided abstracts do not explicitly discuss specific resistance mechanisms to NaPB, it's important to note that resistance to HDAC inhibitors, in general, can develop through various mechanisms. These may include:

    Q15: Have there been any specific drug delivery strategies explored to improve the targeting of this compound to specific tissues or cells?

    A15: While the provided research does not delve into specific targeted delivery strategies for NaPB, it's an active area of research for many drugs, including HDAC inhibitors. Potential approaches that could be investigated for NaPB include:

      Q16: Has this compound been investigated for its potential to induce an immune response?

      A16: While the provided abstracts do not specifically address the immunogenicity of NaPB, research suggests that HDAC inhibitors, in general, can modulate immune responses. Further studies are needed to fully understand the potential immunomodulatory effects of NaPB.

      Q17: What analytical methods are commonly used to characterize and quantify this compound?

      A17: Various analytical techniques are employed for the characterization and quantification of NaPB, including:

      • High-performance liquid chromatography (HPLC): This versatile technique is widely used to separate, identify, and quantify NaPB and its metabolites in biological samples. [, ]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.